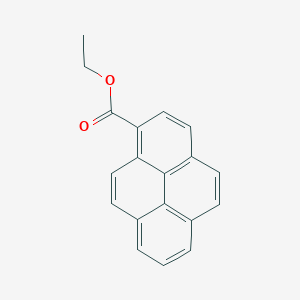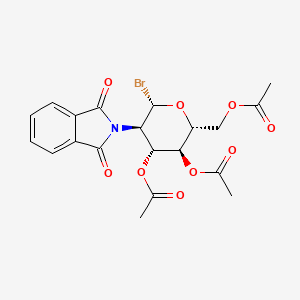
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is a synthetic carbohydrate derivative. It is commonly used as an intermediate in the synthesis of various glycosylated compounds. This compound is characterized by the presence of acetyl groups at the 3, 4, and 6 positions, a phthalimido group at the 2 position, and a bromide at the anomeric carbon of the D-glucopyranosyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Phthalimido Group: The hydroxyl group at position 2 is converted to a phthalimido group by reacting with phthalic anhydride in the presence of a base like sodium acetate.
Formation of Bromide: The anomeric hydroxyl group is converted to a bromide by treating the compound with hydrogen bromide in acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide at the anomeric position can be substituted by various nucleophiles such as alcohols, thiols, and amines to form glycosidic bonds.
Deprotection: The acetyl and phthalimido groups can be removed under acidic or basic conditions to yield the free sugar or its derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, thiols, and amines, often in the presence of a base like triethylamine.
Deprotection: Acetyl groups are typically removed using sodium methoxide in methanol, while phthalimido groups are removed using hydrazine hydrate.
Major Products
Glycosides: Formed by nucleophilic substitution reactions.
Free Sugars: Obtained by deprotection of acetyl and phthalimido groups.
Applications De Recherche Scientifique
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: In the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: For the synthesis of glycosylated drugs and prodrugs.
Industry: In the production of glycosylated materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide involves its ability to act as a glycosyl donor in nucleophilic substitution reactions. The bromide at the anomeric position is highly reactive and can be readily displaced by nucleophiles, leading to the formation of glycosidic bonds. This property makes it a valuable intermediate in the synthesis of glycosylated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose
- Benzyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is unique due to the presence of the bromide group at the anomeric position, which makes it highly reactive and suitable for nucleophilic substitution reactions. This reactivity distinguishes it from similar compounds that may have different leaving groups or protective groups.
Propriétés
Formule moléculaire |
C20H20BrNO9 |
|---|---|
Poids moléculaire |
498.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |
Clé InChI |
GRDUQQNEXMJRRS-DUQPFJRNSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
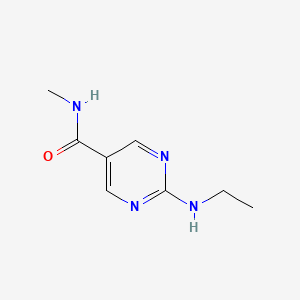
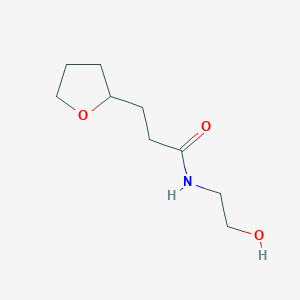
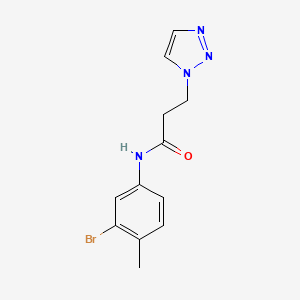
![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
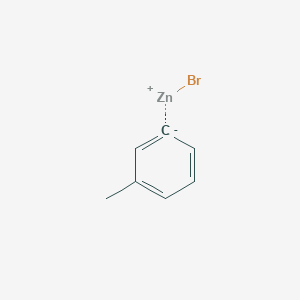

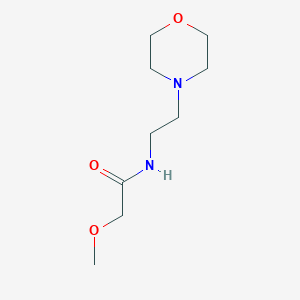
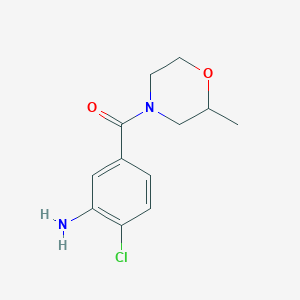
![(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)

